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molecular formula C16H30N2O4 B8737192 Butyl 4-tert-butoxycarbonylamino-1-piperidineacetate

Butyl 4-tert-butoxycarbonylamino-1-piperidineacetate

Cat. No. B8737192
M. Wt: 314.42 g/mol
InChI Key: RDVRRCZTOQFLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06638951B1

Procedure details

A suspension of 1.00 g of 4-(tert-butoxycarbonylamino)piperidine and 0.72 ml of triethylamine in 6 ml of dry N,N-dimethylformamide was stirred at an inner temperature of 50° C., and added dropwise with a solution of 0.79 g of n-butyl chloroacetate in 4 ml of dry N,N-dimethylformamide. Stirring was continued at the same temperature for 1 hour. Then, the reaction mixture was added with water, and the precipitated crystals were collected by filtration. The crystals were washed successively with water and n-heptane to obtain 1.46 g of colorless scales (mp: 115.5-116.5° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.Cl[CH2:23][C:24]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])=[O:25].O>CN(C)C=O>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:10][CH2:11][N:12]([CH2:23][C:24]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])=[O:25])[CH2:13][CH2:14]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCNCC1
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
ClCC(=O)OCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at an inner temperature of 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed successively with water and n-heptane
CUSTOM
Type
CUSTOM
Details
to obtain 1.46 g of colorless scales (mp: 115.5-116.5° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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